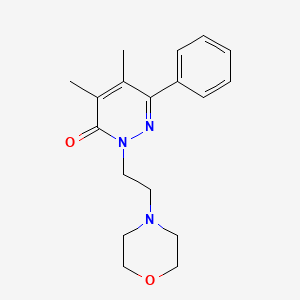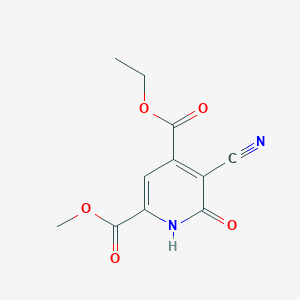
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate typically involves the reaction of cyanoacetohydrazide with various reactants. Cyanoacetohydrazide acts as an ambident nucleophile, allowing for multiple points of attack by electrophiles . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, as an hUP1 inhibitor, it controls the cellular concentration of uridine, a pyrimidine nucleoside involved in RNA synthesis . This inhibition leads to cell cycle arrest and senescence, thereby reducing cell proliferation .
類似化合物との比較
Similar Compounds
- Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates
Uniqueness
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate is unique due to its dual carboxylate groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds, making it particularly valuable for research and industrial applications .
特性
CAS番号 |
34086-93-6 |
|---|---|
分子式 |
C11H10N2O5 |
分子量 |
250.21 g/mol |
IUPAC名 |
4-O-ethyl 2-O-methyl 5-cyano-6-oxo-1H-pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-3-18-10(15)6-4-8(11(16)17-2)13-9(14)7(6)5-12/h4H,3H2,1-2H3,(H,13,14) |
InChIキー |
IRQVEPJFKCMYLG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


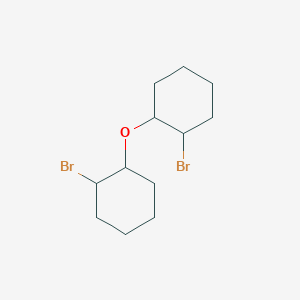
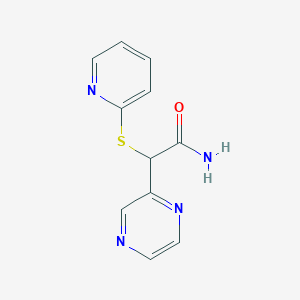
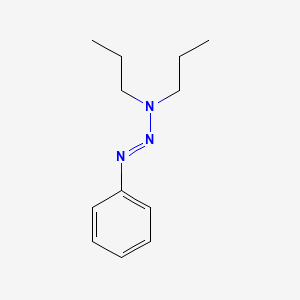
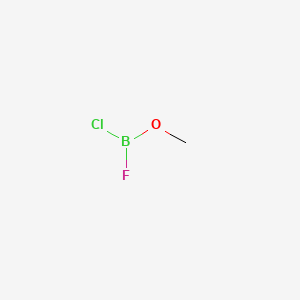


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
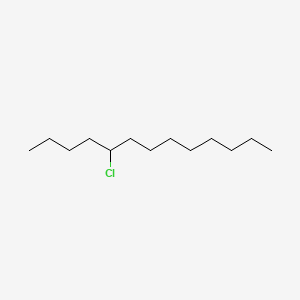

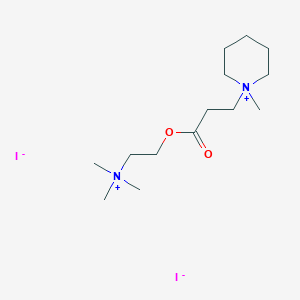
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
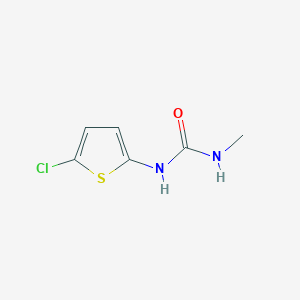
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
